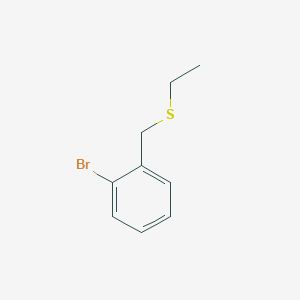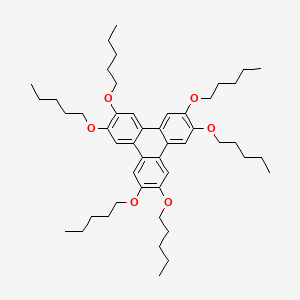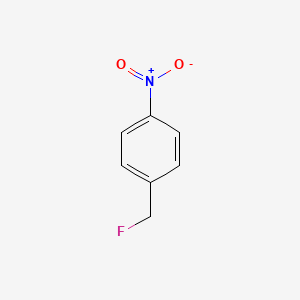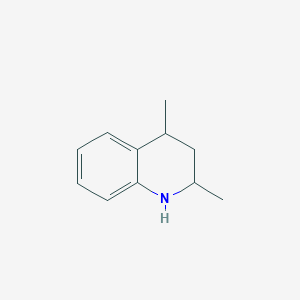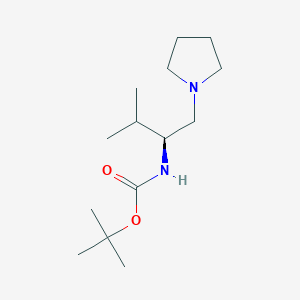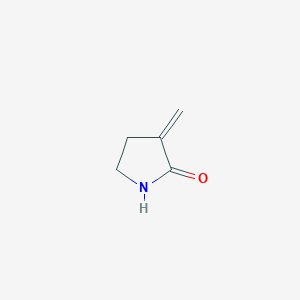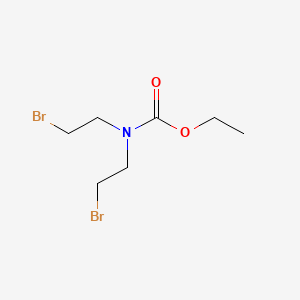
(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
Übersicht
Beschreibung
“(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol” is a chemical compound with the empirical formula C11H12N2O and a molecular weight of 188.23 . It is a solid in form . This compound is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a method for preparing 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, has short reaction steps, good safety, and is simple and convenient, making it suitable for large-scale industrial production .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol” can be represented by the SMILES string CN1C(C(C2=CC=CC=C2)O)=CC=N1 . The InChI code for this compound is 1S/C11H12N2O/c1-13-10(7-8-12-13)11(14)9-5-3-2-4-6-9/h2-8,11,14H,1H3 .
Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol” is a solid at room temperature . It has a melting point of 108-112°C .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, pyrazole derivatives like (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol are explored for their potential therapeutic effects. Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties . They are also investigated for their potential as antileishmanial and antimalarial agents, with some compounds showing promising activity in in vitro and in vivo studies .
Agrochemistry
The agrochemical industry benefits from pyrazole compounds due to their herbicidal properties. Research has shown that certain pyrazole derivatives can be effective in controlling weed growth, offering an alternative to traditional herbicides . This is particularly important for developing sustainable agricultural practices and ensuring crop safety.
Coordination Chemistry
In coordination chemistry, pyrazole-based ligands are utilized to form complexes with various metals. These complexes have significant applications in catalysis and materials science. The ability of pyrazole derivatives to act as ligands allows for the creation of novel metal-organic frameworks (MOFs) with potential uses in gas storage, separation, and catalysis .
Organometallic Chemistry
Organometallic chemistry often employs pyrazole derivatives as intermediates in the synthesis of complex molecules. They serve as building blocks for creating new compounds with potential applications in pharmaceuticals and materials science. The versatility of pyrazole rings makes them valuable in cross-coupling reactions and as precursors for various organometallic species .
Drug Discovery
Pyrazole derivatives are frequently screened for their drug-like properties in the drug discovery process. Their structural diversity and the ease with which they can be modified make them suitable candidates for lead optimization. Compounds like (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol may be used as scaffolds to develop new drugs with improved efficacy and reduced toxicity .
Pharmaceutical Industry
In the pharmaceutical industry, pyrazole derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). They are involved in the production of various drugs, including those used for the treatment of diabetes, such as teneligliptin, which is synthesized using related pyrazole compounds .
Supramolecular Chemistry
Pyrazole derivatives play a role in the study of supramolecular structures. They can influence the formation of planar stacking columns and other supramolecular assemblies, which are crucial for understanding molecular interactions and designing new materials .
Biological Activity Studies
The biological activity of pyrazole derivatives is a subject of extensive research. They are studied for a range of activities, including antimicrobial, antifungal, antiviral, and antitumor effects. This research contributes to the discovery of new treatments for various diseases and conditions .
Wirkmechanismus
The mechanism of action of “(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol” is not explicitly stated in the available literature. However, compounds derived from it have been used as dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Safety and Hazards
The safety information for “(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol” indicates that it is classified as a combustible, acute toxic Cat.3/toxic compound or compound which causes chronic effects . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Zukünftige Richtungen
The future directions for “(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol” could involve its use in the synthesis of more potent and selective dipeptidylpeptidase 4 inhibitors for the treatment of diabetes . Further research could also explore other potential therapeutic applications of this compound and its derivatives.
Relevant Papers
The relevant papers for “(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol” include studies on its synthesis , its use as an intermediate in the preparation of dipeptidylpeptidase 4 inhibitors , and investigations of its structural and spectral properties .
Eigenschaften
IUPAC Name |
(2-methylpyrazol-3-yl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-10(7-8-12-13)11(14)9-5-3-2-4-6-9/h2-8,11,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVGFRVKQOCGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449209 | |
| Record name | (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol | |
CAS RN |
32500-65-5 | |
| Record name | (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1609891.png)



